(E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate
Description
The compound (E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate (hereafter referred to as Compound A) is a pyrazole-derived molecule with a complex structure featuring:
- A 1-methyl-3-(trifluoromethyl)pyrazole core.
- A (4-chlorophenyl)methylsulfanyl substituent at position 3.
- A 2-chlorobenzoate ester linked via an imine group at position 2.
Its synthesis likely involves nucleophilic substitution and condensation reactions, as inferred from analogous compounds in and .
Properties
IUPAC Name |
[(E)-[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F3N3O2S/c1-28-18(31-11-12-6-8-13(21)9-7-12)15(17(27-28)20(23,24)25)10-26-30-19(29)14-4-2-3-5-16(14)22/h2-10H,11H2,1H3/b26-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVILGVIQGPSA-NSKAYECMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2Cl)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2Cl)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.
Formation of the Final Compound: The final step involves the condensation of the intermediate with 2-chlorobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
Compound A is part of a family of pyrazole derivatives with modifications in the sulfanyl substituent and ester group. Below is a comparative analysis with four closely related analogs (see Table 1):
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Stability : Hydrogen bonding networks (e.g., N–H···S interactions in ) suggest solid-state stability, critical for formulation .
Biological Activity
The compound (E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate (CAS Number: 321553-48-4) is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNOS
- Molar Mass : 453.87 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a chlorophenyl moiety, along with a benzoate group, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have suggested that compounds similar to the one in focus exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to inhibit bacterial growth effectively. In vitro assays showed that certain pyrazole derivatives can act against resistant strains of bacteria, demonstrating their potential as novel antimicrobial agents .
Anticancer Properties
Research indicates that compounds containing pyrazole rings often show anticancer activity. A study evaluating various pyrazole derivatives found that they could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation, suggesting that the compound may similarly affect cancer pathways.
Anti-inflammatory Effects
Compounds with similar structures have also been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes . This property could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
-
Antimicrobial Study :
- A recent investigation into pyrazole-based compounds demonstrated that several derivatives exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The tested compound showed promising results, suggesting it could be a candidate for further development as an antimicrobial agent .
-
Anticancer Activity :
- In a study involving human cancer cell lines, a related pyrazole derivative was found to significantly reduce cell viability in a dose-dependent manner. The compound activated apoptotic pathways, leading to increased caspase activity and DNA fragmentation, indicating its potential as an anticancer therapeutic .
- Anti-inflammatory Research :
Q & A
Q. What synthetic strategies are recommended for preparing (E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include:
- Nucleophilic substitution : Introducing the (4-chlorophenyl)methylsulfanyl group via reaction with a thiol precursor under basic conditions .
- Schiff base formation : Condensation of the pyrazole-4-carbaldehyde intermediate with 2-chlorobenzoic acid hydrazide to form the (E)-configured imine. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid isomerization .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the E-isomer, confirmed by NOESY NMR .
Q. How can researchers confirm the structural configuration and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm the E-configuration and spatial arrangement of substituents, particularly the orientation of the trifluoromethyl group and chlorophenyl rings .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Key signals include the imine proton (δ ~8.2–8.5 ppm, singlet) and methyl groups (δ ~2.5–3.0 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) and detect trace isomers .
Advanced Research Questions
Q. What experimental approaches are suitable for studying the compound's reactivity under varying pH conditions?
- Methodological Answer :
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–12) at 37°C, monitoring degradation via UV-Vis (λ ~270–300 nm) or LC-MS. Hydrolysis of the imine bond is expected under acidic conditions .
- Kinetic analysis : Fit degradation data to first-order kinetics to calculate half-life (t₁/₂) and identify degradation products (e.g., hydrazide derivatives) .
- Computational modeling : Use DFT to predict protonation states and reactive sites, validated by experimental results .
Q. How can researchers investigate structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or nitro groups) and compare bioactivity .
- In vitro assays :
- Enzyme inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
- Cellular uptake : Quantify intracellular accumulation via LC-MS in cell lysates .
- Molecular docking : Align analogs with target protein structures (e.g., PDB entries) to correlate substituent effects with binding affinity .
Q. What strategies are recommended for analyzing environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental partitioning : Determine logP (octanol-water partition coefficient) via shake-flask method to assess bioavailability .
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, identifying photoproducts via GC-MS .
- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri models to measure LC₅₀ values, ensuring compliance with OECD guidelines .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Compile data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal validation : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
Tables for Key Parameters
Q. Table 1: Optimized Synthetic Conditions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
